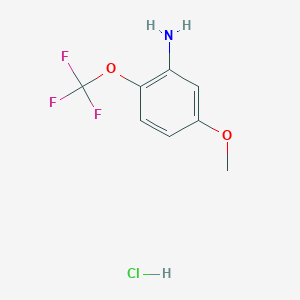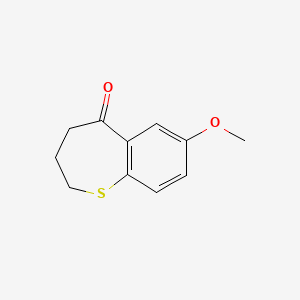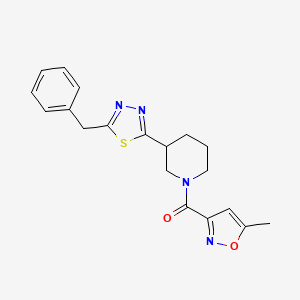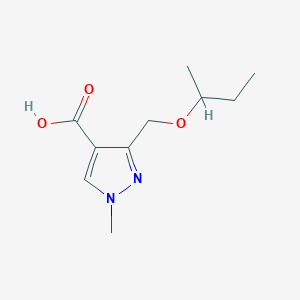
5-Methoxy-2-(trifluoromethoxy)aniline;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-(trifluoromethoxy)aniline;hydrochloride is a chemical compound with the IUPAC name 2-methoxy-5-(trifluoromethoxy)aniline . It has a molecular weight of 207.15 . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8F3NO2/c1-13-7-3-2-5(4-6(7)12)14-8(9,10)11/h2-4H,12H2,1H3 . This indicates that the compound has a molecular structure with 8 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound’s physical form, storage temperature, and shipping temperature are all factors that can affect its stability and reactivity.Applications De Recherche Scientifique
Liquid Crystalline Properties : A study by Miyajima et al. (1995) explored derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including a 4-trifluoromethoxy derivative. They found that this derivative exhibits stable smectic A phases, indicating potential applications in the study and development of liquid crystals with high orientational order (Miyajima, Nakazato, Sakoda, & Chiba, 1995).
Synthesis of Quinolinones : Gong and Kato (2004) reported the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones using N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines. This indicates the role of trifluoromethylated aniline derivatives in the synthesis of quinolinones, which are important compounds in medicinal chemistry (Gong & Kato, 2004).
Synthesis of Fluorine-Containing Compounds : A method for synthesizing fluorine-containing methoxy-1,3-diketones was proposed by Sokolov, Shergina, and Zanina (1992), highlighting the use of trifluoromethylated aniline derivatives in producing fluorine-rich organic compounds (Sokolov, Shergina, & Zanina, 1992).
Fluorescence Quenching Studies : Research by Geethanjali et al. (2015) on boronic acid derivatives, including 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, used aniline as a quencher. This demonstrates the application of trifluoromethoxy aniline derivatives in studying fluorescence quenching mechanisms (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).
Antioxidant Activity : Tellamekala et al. (2019) synthesized a series of substituted diethyl(((2-methoxy-5-(trifluoromethyl)phenyl)amino)(phenyl)methyl)phosphonates and evaluated their antioxidant activity. The results showed that some of these compounds, which include trifluoromethoxy aniline derivatives, exhibited significant antioxidant properties (Tellamekala et al., 2019).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
The primary targets of 5-Methoxy-2-(trifluoromethoxy)aniline;hydrochloride are currently unknown
Mode of Action
It is known that the compound may be used in chemical synthesis .
Biochemical Pathways
The biochemical pathways affected by 5-Methoxy-2-(trifluoromethoxy)aniline;hydrochloride are currently unknown
Propriétés
IUPAC Name |
5-methoxy-2-(trifluoromethoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2.ClH/c1-13-5-2-3-7(6(12)4-5)14-8(9,10)11;/h2-4H,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIOCXCNHRXPQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-(trifluoromethoxy)aniline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-dimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-imidazole-4-sulfonamide](/img/structure/B2473701.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2473702.png)

![N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-methoxybenzenesulfonamide](/img/structure/B2473704.png)

![(2-methoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B2473710.png)


![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2473713.png)
![4,5,6,7-Tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2473715.png)
![5-(5-((2,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole](/img/structure/B2473717.png)
![2-Chloro-N-[[2-(fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]acetamide](/img/structure/B2473718.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-tert-butylphenyl)methanone](/img/structure/B2473719.png)
